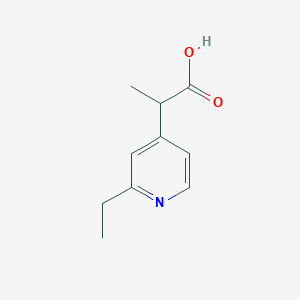

2-(2-Ethylpyridin-4-yl)propanoic acid

CAS No.:

Cat. No.: VC17528013

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO2 |

|---|---|

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | 2-(2-ethylpyridin-4-yl)propanoic acid |

| Standard InChI | InChI=1S/C10H13NO2/c1-3-9-6-8(4-5-11-9)7(2)10(12)13/h4-7H,3H2,1-2H3,(H,12,13) |

| Standard InChI Key | YYNMTNYLSCQGKO-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NC=CC(=C1)C(C)C(=O)O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound 2-(2-ethylpyridin-4-yl)propanoic acid is a pyridine derivative with a propanoic acid moiety attached to the 4-position of the pyridine ring and an ethyl group at the 2-position. Its systematic IUPAC name is 2-(2-ethylpyridin-4-yl)propanoic acid, with the molecular formula CHNO (molecular weight: 179.22 g/mol). This differs from the closely related 2-(2-methylpyridin-4-yl)propanoic acid (CHNO, MW: 165.19 g/mol) , where a methyl group replaces the ethyl substituent.

Structural Characterization

The core structure comprises a pyridine ring substituted at the 4-position with a propanoic acid group and at the 2-position with an ethyl chain. The SMILES notation for the ethyl variant can be hypothesized as CC1=NC=CC(=C1)C(C)C(=O)O, modifying the methyl analog’s SMILES (CC1=NC=CC(=C1)C(C)C(=O)O) by extending the alkyl chain. The ethyl group introduces steric and electronic effects that may alter solubility, reactivity, and biological activity compared to methyl-substituted analogs .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis data exists for 2-(2-ethylpyridin-4-yl)propanoic acid, routes for analogous compounds suggest potential strategies:

-

Friedel-Crafts Alkylation: Introducing the ethyl group via electrophilic substitution on a pre-formed pyridine-propanoic acid backbone.

-

Cross-Coupling Reactions: Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to attach ethyl-containing aryl groups to propanoic acid precursors.

-

Hydrolysis of Nitriles: Conversion of cyano intermediates to carboxylic acids, as seen in the synthesis of 2-(pyridin-4-yl)propanoic acid .

Industrial Production Challenges

The ethyl group’s bulkiness may complicate purification, as seen in 2-methyl-3-(pyridin-4-yl)propanoic acid, which requires chromatographic separation . Scalability issues arise from the need for anhydrous conditions and sensitive catalysts, common in pyridine functionalization .

Physicochemical Properties

Comparative Physicochemical Data

The ethyl group increases hydrophobicity (higher LogP) compared to methyl and unsubstituted analogs, reducing aqueous solubility. The topological polar surface area (TPSA) remains similar to methylated variants, suggesting comparable hydrogen-bonding capacity .

Applications in Pharmaceutical Research

Drug Design and Bioactivity

Pyridine-propanoic acids are key intermediates in medicinal chemistry. For example:

-

Anticancer Agents: 2-(2-Methylpyridin-4-yl)propanoic acid derivatives exhibit kinase inhibition activity. The ethyl variant could enhance binding affinity via hydrophobic interactions with target proteins.

-

Anti-inflammatory Drugs: Carboxylic acid groups facilitate interactions with cyclooxygenase (COX) enzymes, as seen in nonsteroidal anti-inflammatory drugs (NSAIDs) .

Pharmacokinetic Considerations

Research Gaps and Future Directions

-

Synthetic Optimization: Develop efficient routes for ethyl-substituted pyridine acids.

-

Biological Screening: Evaluate the ethyl variant’s activity against cancer, inflammation, and infectious diseases.

-

Computational Modeling: Predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles using QSAR models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume